4-(131I)Iodo-L-phenylalanine

Tumor retention kinetics Pancreatic cancer imaging FDG comparison

4-(131I)Iodo-L-phenylalanine (CAS 76641-05-9), also referred to as 131I-IPA, 131I-iodofalan, or TLX101, is a radioiodinated L-phenylalanine derivative in which iodine-131 is substituted at the para position of the aromatic ring. The compound functions as a small-molecule theranostic agent that selectively targets the L-type amino acid transporter 1 (LAT1, SLC7A5), which is significantly overexpressed in glioblastoma multiforme (GBM) and other malignancies.

Molecular Formula C9H10INO2
Molecular Weight 295.09 g/mol
CAS No. 76641-05-9
Cat. No. B10854257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(131I)Iodo-L-phenylalanine
CAS76641-05-9
Molecular FormulaC9H10INO2
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)I
InChIInChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10+4
InChIKeyPZNQZSRPDOEBMS-WPUCPVGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(131I)Iodo-L-phenylalanine (131I-IPA) for Targeted Glioma Theranostics: Procurement-Relevant Compound Profile


4-(131I)Iodo-L-phenylalanine (CAS 76641-05-9), also referred to as 131I-IPA, 131I-iodofalan, or TLX101, is a radioiodinated L-phenylalanine derivative in which iodine-131 is substituted at the para position of the aromatic ring [1]. The compound functions as a small-molecule theranostic agent that selectively targets the L-type amino acid transporter 1 (LAT1, SLC7A5), which is significantly overexpressed in glioblastoma multiforme (GBM) and other malignancies [2]. Following intravenous administration, 131I-IPA actively crosses the blood–brain barrier and accumulates preferentially within glioma cells via sodium-independent amino acid transport systems L and ASC, enabling both SPECT-based diagnostic imaging and β-particle-mediated targeted radionuclide therapy [3]. The compound has received orphan drug designation in both the United States and European Union for the treatment of GBM and has progressed through Phase I/II clinical evaluation (IPAX-1, IPAX-2) in combination with external radiation therapy [2].

Why 4-(131I)Iodo-L-phenylalanine Cannot Be Replaced by Other Radioiodinated Amino Acids or 131I-Labeled Tracers


The substitution pattern of iodine on the phenylalanine ring critically determines transporter affinity, biodistribution kinetics, renal clearance, and ultimately the therapeutic index. The para-iodinated isomer (4-IPA) exhibits a fundamentally different pharmacokinetic profile compared to ortho-iodinated (2-IPA) or meta-substituted analogs, as well as to 3-[123I]iodo-α-methyl-L-tyrosine (IMT) and 131I-MIBG [1]. In a direct comparative biodistribution study in sarcoma-bearing rats, 4-IPA demonstrated at least 6-fold lower renal accumulation than IMT while maintaining high tumor uptake, whereas IMT's marked and rapid renal uptake limits its application to brain imaging [1]. Furthermore, intra-individual SPECT comparison in glioma patients revealed that while IMT shows superior early tumor-to-brain ratios (TBR 1.95 vs. 1.79 for IPA), IMT undergoes wash-out from tumor tissue, whereas IPA exhibits persistent, prolonged retention critical for delivering therapeutic β-radiation doses [2]. The D-enantiomer of 2-iodo-phenylalanine, despite similar LAT1-mediated uptake, shows slower initial accumulation kinetics and different tumor retention characteristics, precluding direct substitution [3]. These compound-specific pharmacological properties mean that procurement of the exact para-iodinated L-enantiomer with 131I labeling is non-negotiable for protocols requiring the established dosimetry, biodistribution, and clinical safety data.

Quantitative Differentiation Evidence for 4-(131I)Iodo-L-phenylalanine Against Closest Analogs and Alternatives


Sustained Tumor Uptake with Washout-Resistant Kinetics vs. 18F-FDG in Pancreatic Carcinoma Models

In a direct head-to-head comparative study using human pancreatic adenocarcinoma xenografts in SCID mice, 123I-IPA demonstrated superior and sustained tumor uptake compared to 18F-FDG. In heterotopic tumors, IPA uptake increased from 13.3±3.5% ID/g at 60 min to 15.2±3.8% ID/g at 240 min, while FDG uptake declined sharply from 10.8±2.9% to 2.5±0.6% ID/g over the same interval—a 77% washout [1]. In orthotopic tumors, the disparity was even greater: IPA rose from 16.7±3.5% to 22.5±4.3% ID/g, whereas FDG fell from 12.5±3.8% to 3.5±1.2% ID/g. Furthermore, FDG uptake increased >400% in ConA-induced inflammation models, whereas IPA accumulation in inflamed tissue remained moderate and comparable to muscle background [1].

Tumor retention kinetics Pancreatic cancer imaging FDG comparison Amino acid tracer

6-Fold Lower Renal Accumulation vs. 3-[123I]Iodo-α-Methyl-L-Tyrosine (IMT) with Preserved Tumor Uptake

In a systematic comparative biodistribution study of five structurally related iodinated amino acids against 123I-3-IMT in sarcoma-bearing rats, 4-123I-iodo-L-phenylalanine (4-IPhe, the 123I analog of the target compound) demonstrated high tumor uptake while exhibiting renal accumulation at least 6-fold lower than that of IMT [1]. Tumor uptake and K1 values for 4-IPhe were comparable to those of the reference tracer IMT for tumor detection, yet the drastically reduced renal handling translates into lower kidney-absorbed radiation doses—a critical advantage for therapeutic 131I labeling where renal toxicity is dose-limiting [1]. Additionally, 4-IPhe showed only a 22.2% increase in inflamed tissue uptake relative to the 18F-FDG increase, compared to 35.5% for IMT, indicating superior tumor-to-inflammation discrimination [1].

Renal dosimetry Extracerebral tumor imaging Biodistribution comparison IMT analog

Prolonged Glioma Retention Enabling Theranostic Application vs. IMT Wash-Out Kinetics

An intra-individual clinical comparison of IPA and IMT SPECT in 11 glioma patients demonstrated fundamentally different retention kinetics between the two tracers. Early tumor-to-brain ratios (TBR) at 30 min p.i. were 1.79±0.42 for IPA vs. 1.95±0.50 for IMT (p<0.05), with IMT showing superior early contrast [1]. However, while IMT exhibits known wash-out from glioma tissue, IPA demonstrated persistent accumulation on delayed imaging at 3 h and was visualized up to 24 h p.i. in low-grade gliomas without blood-brain barrier disruption [1][2]. In a separate validation study of 45 patients, IPA uptake in primary brain tumors was 1.70±0.36 vs. 1.14±0.18 in non-neoplastic lesions (p<0.05), with 86% sensitivity and 100% specificity for discriminating tumors from non-neoplastic lesions [2].

Glioma SPECT imaging Tumor retention kinetics Theranostic pairing IMT comparator

Synergistic Survival Benefit with External Beam Radiotherapy vs. Either Modality Alone in Experimental Gliomas

A controlled preclinical study evaluated 131I-IPA monotherapy (30 MBq i.v.), external beam radiotherapy (8 Gy whole-brain), and their combination against both syngeneic (F98) and human glioblastoma xenograft (Tx3868, A1207) models in rats. In RNU rats bearing human glioblastoma, monotherapy with 131I-IPA produced 35-45% long-term survivors (>120 days) vs. 18-25% for radiotherapy alone [1]. The combination of 131I-IPA plus radiotherapy significantly prolonged median survival in the syngeneic Fischer-F98 model (P<0.01) and in human glioblastoma-bearing rats (P<0.05), yielding 55-75% survival at day 120 across all tumor models [1]. In the syngeneic model, neither radiotherapy alone (P≥0.45) nor 131I-IPA alone (P=0.10) achieved statistically significant survival benefit vs. control (median survival 21±6 days), whereas the combination was significant, confirming a synergistic rather than merely additive interaction [1].

Combined modality therapy Glioma survival Radiosensitization Preclinical efficacy

Direct Tumoricidal Activity Against Human Glioma Cells In Vitro with In Vivo Survival Confirmation

Two primary human glioma cell cultures exposed to 131I-IPA for 24 hours demonstrated cell number reductions of 77% and 79%, respectively [1]. In the in vivo C6 glioma rat model, 8 of 15 treated animals showed recovery with body weight gain and were sacrificed tumor-free at 81 days post-implantation, while 4 of 5 untreated control rats died within 8-24 days with verified tumors (survival prolongation significant at p<0.05) [1]. At autopsy of treated survivors, tumor tissue was replaced by substance defects surrounded by parenchyma infiltrated with probable tumor cells, reactive astrocytes, lymphocytes, monocytes, and multinuclear giant cells—indicating an immunologically mediated tumor destruction process in addition to direct radiation cytotoxicity [1]. This intrinsic cytostatic/cytotoxic activity is distinct from the purely radiation-dependent mechanism of 131I-MIBG, which relies solely on β-particle cross-fire without inherent antiproliferative effects [2].

Glioma cytotoxicity In vitro efficacy C6 glioma model Targeted radionuclide therapy

Clinical Safety and Organ Dosimetry Profile from the IPAX-1 Phase I Trial in Recurrent Glioblastoma

The IPAX-1 multicenter Phase I study evaluated 10 adults with recurrent GBM receiving 131I-IPA (single 2 GBq or fractionated 3×670 MBq regimens) plus external radiation therapy. All dose regimens were well tolerated with no radiation-based toxicity observed [1]. Organ-absorbed radiation doses were 0.38 Gy to red marrow and 1.28 Gy to kidneys, both well below established tolerance thresholds [1]. A disease control rate of 44.4% (4/9 evaluable patients with stable disease at 3 months) was observed, with median progression-free survival of 4.3 months (95% CI: 3.3-4.5) and median overall survival of 13 months (95% CI: 7.1-27) [1]. In the earlier proof-of-principle trial, mean absorbed whole-body doses ranged from 0.13 to 0.17 mSv/MBq, with the highest organ doses to kidneys (0.86-1.23 mSv/MBq), bladder (0.49-0.6 mSv/MBq), and heart (0.45-0.56 mSv/MBq), and no acute or delayed organ toxicity was observed after doses up to 6.6 GBq [2].

Clinical dosimetry Glioblastoma therapy Phase I trial Organ radiation dose

Evidence-Backed Application Scenarios for 4-(131I)Iodo-L-phenylalanine in Research and Clinical Procurement


Theranostic Glioma Management: 123I-IPA SPECT Diagnosis Paired with 131I-IPA Targeted Radionuclide Therapy

The prolonged tumor retention of IPA (>24 h) uniquely enables a true theranostic paradigm in glioma, where diagnostic 123I-IPA SPECT predicts 131I-IPA tumor dosimetry prior to therapeutic administration. Unlike IMT, which washes out and is limited to diagnostic imaging, IPA's persistent accumulation provides the pharmacokinetic prerequisite for delivering tumoricidal β-radiation doses [1]. Clinical validation in 45 patients demonstrated 86% sensitivity and 100% specificity for discriminating primary brain tumors from non-neoplastic lesions using IPA-SPECT [2]. The clinical proof-of-principle trial confirmed that 131I-IPA administered at 2-6.6 GBq yields measurable anti-tumor effects in refractory glioma without clinically detectable toxicity . Procurement for theranostic protocols requires both the 123I-labeled diagnostic and 131I-labeled therapeutic forms of the identical para-iodinated L-phenylalanine molecule.

Combined Modality Treatment: 131I-IPA Plus External Beam Radiotherapy for Recurrent Glioblastoma

The synergistic interaction between 131I-IPA and external beam radiotherapy has been demonstrated preclinically, where combination therapy produced 55-75% long-term survival vs. 35-45% for 131I-IPA alone and 18-25% for radiotherapy alone in glioma-bearing rats [1]. The IPAX-1 Phase I clinical trial translated this combination into human recurrent GBM, achieving a median overall survival of 13 months with no radiation-based toxicity and organ doses (red marrow 0.38 Gy, kidney 1.28 Gy) well within safety limits [2]. This scenario applies to clinical centers and CROs procuring 131I-IPA for combination protocols where the compound's radiosensitizing properties are exploited alongside standard fractionated external beam radiotherapy, differentiating it from stand-alone radionuclide therapies that lack demonstrated synergy with radiation.

Extracerebral Tumor Imaging with Reduced Renal Radiation Burden

The 6-fold lower renal accumulation of 4-IPA compared to IMT, combined with high and sustained tumor uptake, makes the compound particularly suitable for imaging and potential therapy of extracerebral malignancies where renal dosimetry is the limiting factor [1]. In pancreatic cancer xenograft models, IPA demonstrated superior tumor-to-background ratios at delayed time points (22.5±4.3% ID/g at 240 min orthotopic) while maintaining inflammation uptake at near-background levels, in contrast to FDG which showed >400% inflammation increase and rapid tumor washout to 2.5-3.5% ID/g [2]. This scenario applies to researchers and radiopharmacies developing LAT1-targeted imaging or therapeutic protocols for pancreatic, breast, and other extracerebral cancers where the transporter is upregulated.

LAT1 Transporter Research and Amino Acid-Based Drug Delivery Platform Development

4-(131I)Iodo-L-phenylalanine serves as a well-characterized LAT1 substrate with documented transporter-mediated uptake kinetics. In glioma cells, 25-42% of total loaded radioactivity is incorporated within 15 minutes at 37°C (296-540 cpm/1000 cells) via sodium-independent L and ASC transport systems, with specific uptake confirmed by competitive inhibition experiments [1]. The compound's high radiochemical yield (90±6%) and purity (>99%) achievable through the established iododestannylation synthesis route, with total preparation time under 60 minutes, supports reproducible procurement for research use [1]. This scenario applies to academic and industrial laboratories investigating LAT1-targeted drug delivery, amino acid transporter pharmacology, or developing novel theranostic agents based on the phenylalanine scaffold where a well-characterized radioiodinated reference compound with extensive biodistribution and clinical data is required.

Quote Request

Request a Quote for 4-(131I)Iodo-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.